molecular formula C18H16ClN3O2 B2634227 N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847592-08-9

N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No. B2634227
CAS RN: 847592-08-9
M. Wt: 341.8
InChI Key: HGZWBYZTXLLVHF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, commonly known as CICO or NSC-13316, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the oxamide family and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . Their ability to bind with high affinity to multiple receptors could be helpful in developing new cancer treatments.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This could potentially lead to the development of new treatments for HIV.

Antioxidant Activity

The antioxidant activity of indole derivatives could make them useful in combating oxidative stress , which is implicated in various diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity , which could make them useful in the development of new antibiotics.

Antitubercular Activity

Indole derivatives have shown antitubercular activity , suggesting potential use in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic activity , which could lead to the development of new treatments for diabetes.

Mechanism of Action

Target of Action

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide is a compound that has been found to bind with high affinity to multiple receptors Indole derivatives, which n1-(2-(1h-indol-3-yl)ethyl)-n2-(2-chlorophenyl)oxalamide is a part of, have been known to interact with a variety of biological targets .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . The specific interactions and resulting changes caused by N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide would depend on the specific target it binds to.

Biochemical Pathways

Indole derivatives have been known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide would be diverse and depend on the specific targets and pathways it affects.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZWBYZTXLLVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

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